molecular formula C12H10N2O4S B1594419 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2918-83-4

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Cat. No. B1594419
CAS RN: 2918-83-4
M. Wt: 278.29 g/mol
InChI Key: CNYMBHPFLJWLJW-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid, also known as Sudan I, is a synthetic dye that has been widely used in various industries, including food, cosmetics, and textiles. However, due to its potential carcinogenicity, it has been banned in many countries. Despite its negative health effects, Sudan I has been extensively studied in the scientific community for its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Corrosion Inhibition

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid: has been studied for its potential as a corrosion inhibitor, particularly for mild steel in hydrochloric acid environments . The compound’s adsorption properties suggest it can form a protective layer on metal surfaces, significantly reducing the rate of corrosion. This application is crucial in industries where metal longevity and integrity are paramount.

Dye Synthesis

The compound is a key ingredient in the synthesis of azo dyes. Azo dyes are widely used for coloring textiles, leather, and food. The ability to create unsymmetrical azo dyes via microwave-assisted synthesis opens up possibilities for developing new colors and shades for various industrial applications.

Biological Resistivity

Research indicates that derivatives of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid exhibit biological resistivity against sulfate-reducing bacteria (SRB) . This property is particularly beneficial in preventing bacterial corrosion, a common issue in pipelines and industrial machinery.

Quantum Chemical Calculations

The compound’s structure allows for quantum chemical calculations to understand its electronic properties . These insights are valuable for designing new materials with specific electronic characteristics, such as conductive polymers or organic semiconductors.

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYMBHPFLJWLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222303
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

CAS RN

2918-83-4
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyazobenzene-4-sulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3792
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Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-hydroxyazobenzene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.961
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kumar, RR Ujjwal, A Mittal, A Bansal… - ACS Applied Materials …, 2014 - ACS Publications
Preparation and studies of ion exchangeable epoxy resins, stimuli responsive hydrogels, and polymer–dye conjugates have been accomplished through hydrazide based click …
Number of citations: 46 pubs.acs.org
A Thakuri, M Banerjee, A Chatterjee - STAR protocols, 2022 - Elsevier
Aromatic azo dyes bear immense commercial significance because of their extensive usage in the textile, paint, and food industries. With growing environmental concerns, developing …
Number of citations: 1 www.sciencedirect.com
A Thakuri, M Banerjee, A Chatterjee - Iscience, 2022 - cell.com
Aromatic azo dyes are of immense commercial importance, and the development of greener routes for their synthesis is imperative due to current environmental concerns. In the present …
Number of citations: 4 www.cell.com

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